[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with a unique structure. This compound belongs to the class of steroids, which are characterized by a cyclopenta[a]phenanthrene ring system. Steroids are known for their wide range of biological activities and are used in various medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Methoxylation: Introduction of the methoxy group at the 3-position.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 17-position to form the acetate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, and involves stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or acetyl chloride (CH3COCl) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroids.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can result in anti-inflammatory, immunosuppressive, or anti-proliferative effects, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- [(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one]
- [(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one]
- [(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol]
Uniqueness
[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific methoxy and acetate functional groups, which confer distinct chemical properties and biological activities. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-20-9-8-19-18-6-4-14-12-15(23-3)5-7-16(14)17(18)10-11-21(19,20)2/h5,7,12,17-20H,4,6,8-11H2,1-3H3/t17-,18+,19+,20-,21-/m0/s1 |
InChI Key |
FMNPCVNWRFPDCA-ZPAWYTMASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C |
Origin of Product |
United States |
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